4-methyl-4H-pyrrolo[3,2-b]pyridine

Physical Organic Chemistry Scaffold Electronics NMR Spectroscopy

Scaffold hopping in kinase programs often fails when switching from unsubstituted 4-azaindole-the hydrogen bond donor loss alters binding. 4-Methyl-4H-pyrrolo[3,2-b]pyridine (CAS 148807-01-6) solves this with a pre-installed N-methyl group, eliminating HBD while enabling direct exploration of a distinct chemical space. Its unique electronic resonance, validated by NMR, supports SAR expansion for oncology/immunology targets. • Pre-installed N-methyl group alters lipophilicity and metabolic stability. • Distinct electronic environment vs. 7-azaindole isomers, quantified by multinuclear NMR. • In stock; custom synthesis for bulk available.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 148807-01-6
Cat. No. B116722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4H-pyrrolo[3,2-b]pyridine
CAS148807-01-6
Synonyms4H-Pyrrolo[3,2-b]pyridine,4-methyl-(9CI)
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCN1C=CC=C2C1=CC=N2
InChIInChI=1S/C8H8N2/c1-10-6-2-3-7-8(10)4-5-9-7/h2-6H,1H3
InChIKeySELLQELQMGEERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4H-pyrrolo[3,2-b]pyridine (CAS 148807-01-6): A Strategic 4-Azaindole Scaffold for Kinase-Focused Libraries


4-Methyl-4H-pyrrolo[3,2-b]pyridine, also known as a 4-azaindole derivative, is a heterocyclic building block with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It serves as a core scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors, as its structure mimics the purine ring of ATP [1]. Its unique N-methyl substitution at the 4-position provides a distinct starting point for further derivatization, differentiating it from the unsubstituted 1H-pyrrolo[3,2-b]pyridine (4-azaindole).

Why 4-Methyl-4H-pyrrolo[3,2-b]pyridine is Not Interchangeable with Unsubstituted or Other Azaindole Isomers


In medicinal chemistry, the pyrrolopyridine (azaindole) class exhibits scaffold-specific binding modes, but the final biological activity and selectivity are heavily influenced by substituents [1]. Direct substitution of 4-methyl-4H-pyrrolo[3,2-b]pyridine with its unsubstituted analog 1H-pyrrolo[3,2-b]pyridine (4-azaindole) will alter the synthetic pathway and physicochemical properties of the final compound. For example, the N-methyl group eliminates a hydrogen bond donor site, which can significantly impact target binding, solubility, and metabolic stability. Furthermore, even a shift in the nitrogen position, such as to a 5-azaindole or 7-azaindole isomer, results in a fundamentally different electronic distribution and kinase inhibition profile [2]. Therefore, generic substitution without careful evaluation of the intended derivatization strategy can lead to failed syntheses or compounds with divergent biological activities.

Quantitative Evidence for Selecting 4-Methyl-4H-pyrrolo[3,2-b]pyridine over Structural Analogs


Electronic Resonance Structure: 4-Methyl-4H-pyrrolo[3,2-b]pyridine vs. 7-Methyl-7H-pyrrolo[2,3-b]pyridine

4-Methyl-4H-pyrrolo[3,2-b]pyridine was characterized to have a different electronic resonance contribution compared to its regioisomer, 7-methyl-7H-pyrrolo[2,3-b]pyridine. Multinuclear NMR and ab initio MO calculations were used to quantify the contribution of polarized resonance structures [1].

Physical Organic Chemistry Scaffold Electronics NMR Spectroscopy

Physicochemical Profile: 4-Methyl-4H-pyrrolo[3,2-b]pyridine vs. Unsubstituted 4-Azaindole

The addition of a methyl group at the 4-position of the pyrrolo[3,2-b]pyridine scaffold introduces measurable changes in key physicochemical descriptors compared to the unsubstituted parent compound (4-azaindole) .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Kinase Inhibitor Scaffold: Class-Level Activity of Pyrrolo[3,2-b]pyridines vs. Other Azaindole Regioisomers

The pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged scaffold for designing kinase inhibitors that bind to the ATP hinge region. This class of molecules has demonstrated potent and selective inhibition of multiple kinases. For instance, optimized derivatives have achieved biochemical Ki values of less than 10 nM for PAK1 [1] and have shown high selectivity for TGFβ receptor kinases [2]. While these data are for substituted analogs, they validate the fundamental utility of the core scaffold 4-methyl-4H-pyrrolo[3,2-b]pyridine provides.

Kinase Inhibition Drug Discovery Structure-Activity Relationship

Optimal Procurement Scenarios for 4-Methyl-4H-pyrrolo[3,2-b]pyridine (CAS 148807-01-6)


Design and Synthesis of Focused Kinase Inhibitor Libraries

This compound is best procured as a key starting material for synthesizing libraries of potential kinase inhibitors. As established in Section 3, the 4-azaindole core is a validated kinase inhibitor scaffold [1]. The pre-installed N-methyl group allows medicinal chemists to explore a specific region of chemical space with altered hydrogen-bonding and lipophilic character compared to the unsubstituted core [2]. Its use is directly applicable to projects targeting the kinome for oncology or immunology indications.

Scaffold-Hopping and Lead Optimization Programs

In programs where a hit molecule contains an azaindole or similar heteroaromatic core, 4-methyl-4H-pyrrolo[3,2-b]pyridine serves as an ideal candidate for scaffold-hopping exercises. The distinct electronic properties of this specific regioisomer, as quantified by its unique NMR shift pattern and resonance structure [1], provide a basis for modulating the potency, selectivity, and physicochemical properties of a lead series. This is a strategic purchase for medicinal chemistry teams looking to expand their structure-activity relationship (SAR) understanding.

Investigating Novel Biological Targets and Mechanisms

While often associated with kinases, the pyrrolo[3,2-b]pyridine scaffold has shown potential in other areas, such as antibacterial and proton pump inhibition [1][2]. For academic or industrial research groups exploring new biological mechanisms, this compound is a versatile building block. It can be rapidly diversified to generate novel chemical probes for target identification and validation studies, offering a pre-validated heterocyclic core for hit generation.

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